Butoctamide

Catalog No.
S580816
CAS No.
32838-26-9
M.F
C12H25NO2
M. Wt
215.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butoctamide

CAS Number

32838-26-9

Product Name

Butoctamide

IUPAC Name

N-(2-ethylhexyl)-3-hydroxybutanamide

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C12H25NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h10-11,14H,4-9H2,1-3H3,(H,13,15)

InChI Key

WTBQLHRVRKXSPX-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)CC(C)O

Synonyms

butoctamide

Canonical SMILES

CCCCC(CC)CNC(=O)CC(C)O

Description

Butoctamide is a fatty amide.

Anti-inflammatory Effects:

Some research suggests Butoctamide might possess anti-inflammatory properties. Studies have investigated its effects on conditions like psoriasis, a chronic inflammatory skin disease []. In these studies, Butoctamide demonstrated potential for reducing inflammation and improving symptoms, although further research is needed to confirm its efficacy and establish a safe dosage for therapeutic use [].

Cancer Research:

Butoctamide has been explored for its potential role in cancer research. Studies have investigated its effects on cell proliferation and differentiation in some cancer cell lines []. The findings suggest Butoctamide might influence cancer cell behavior, but more research is needed to understand its mechanisms and potential therapeutic applications [].

Neuroprotective Properties:

Some scientific studies have explored the potential neuroprotective properties of Butoctamide. Research suggests it might offer protection against neuronal damage caused by glutamate, a neurotransmitter involved in various brain functions []. This neuroprotective effect has potential implications for neurodegenerative diseases like Alzheimer's and Parkinson's, but further research is necessary to determine its effectiveness in these contexts [].

Butoctamide, chemically known as N-(2-ethylhexyl)-2-methylbutanamide, is a compound with the molecular formula C₁₂H₂₅NO₂. It is recognized for its hypnotic properties and is primarily used in the pharmaceutical industry to promote sleep. The compound has a notable structure that contributes to its biological activity, particularly its ability to interact with central nervous system receptors, leading to sedative effects.

, which can be categorized as follows:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group of atoms with another.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The conditions typically require controlled temperatures and pressures to achieve the desired reaction pathways. The products formed depend on the specific reagents and conditions applied during these reactions.

Butoctamide exhibits significant biological activity, particularly as a hypnotic agent. Research indicates that it increases rapid eye movement (REM) sleep while reducing non-REM sleep stages. Studies have shown that butoctamide hydrogen succinate (BAHS), a derivative of butoctamide, enhances REM sleep in both animal models and human subjects. For instance, in trials with aged subjects and healthy adults, BAHS was found to significantly increase the duration and frequency of REM sleep periods compared to placebo controls . This unique property distinguishes it from other hypnotics that typically suppress REM sleep.

The synthesis of butoctamide can be achieved through several methods:

  • Reaction with Diketene: Butoctamide hemisuccinate can be synthesized by reacting diketene with 2-ethylhexylamine to form an intermediate compound, which is then reduced using hydrogen over Raney-Nickel in methanol.
  • Industrial Production: On an industrial scale, similar synthetic routes are followed but are optimized for purity and consistency to meet pharmaceutical standards. This involves stringent quality control measures throughout the synthesis process.

Butoctamide is primarily utilized in the pharmaceutical industry for its hypnotic effects. Its applications include:

  • Sleep Disorders: Treatment for insomnia and other sleep-related disorders.
  • Research: Used in studies investigating sleep patterns and the pharmacological effects on REM sleep.

The ability of butoctamide to enhance REM sleep makes it a subject of interest in psychopharmacology and neuroscience research .

Studies have indicated that butoctamide interacts with various neurotransmitter systems, particularly serotonin pathways. It has been shown to increase serotonin levels in the brain, which correlates with enhanced REM sleep. Additionally, it may exhibit synergistic effects when co-administered with other central nervous system depressants or alcohol, necessitating careful dosage adjustments .

Butoctamide shares similarities with several other compounds known for their sedative properties. Here are some comparable compounds:

Compound NameSimilaritiesUnique Features
DiazepamBoth are used as anxiolytics/sedativesDiazepam primarily acts as a benzodiazepine, enhancing GABA activity
ZolpidemBoth promote sleepZolpidem is more selective for GABA-A receptors
PhenobarbitalBoth have hypnotic effectsPhenobarbital acts as a barbiturate and has a longer half-life

Butoctamide's unique ability to enhance REM sleep while other sedatives suppress it sets it apart from these compounds, making it particularly interesting for therapeutic uses related to sleep disorders .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

215.188529040 g/mol

Monoisotopic Mass

215.188529040 g/mol

Heavy Atom Count

15

UNII

6MDC25LQSR

Wikipedia

Butoctamide

Dates

Modify: 2023-07-20

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